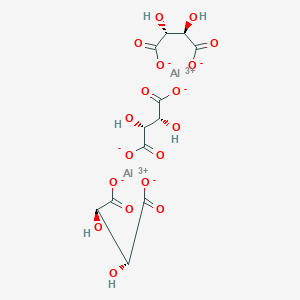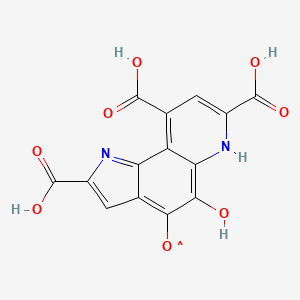
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrroloquinoline semiquinone is a pyrroloquinoline cofactor, a semiquinone and a tricarboxylic acid.
Scientific Research Applications
Biochemical Characterization
Enzyme Prosthetic Group : 2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one, also known as pyrrolo-quinoline quinone (PQQ), is characterized as a prosthetic group in methanol dehydrogenase enzymes. It has been found that methanol dehydrogenase contains one molecule each of the quinone and quinol per enzyme molecule, which suggests an interaction between these prosthetic group molecules in the enzyme (Verwiel, Frank, & Verwiel, 2005).
Covalent Addition and Reactivity : Studies have shown that PQQ can undergo covalent addition with H2O, enzyme substrates, and activators. This includes hydration at specific positions and reaction with quinoprotein enzyme substrates and activators, leading to various addition compounds (Dekker, Duine, Frank, Verwiel, & Westerling, 1982).
Chemical Synthesis and Derivatives : There is ongoing research in synthesizing derivatives of pyrroloquinolines, including pyrido[3,2,1-ij]quinoline-6-carboxanilides, for exploring their potential in various applications like diuretics (Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).
Biological Activities and Applications
Antiproliferative Agents : Pyrroloquinoline derivatives have been studied for their antiproliferative properties, especially in the context of leukemia. These compounds show potential for cell growth inhibition, suggesting their applicability in cancer research (Ferlin, Gatto, Chiarelotto, & Palumbo, 2001).
Cytotoxic Activity : Some derivatives of 1H-pyrrolo[2,3-f]quinoline have shown cytotoxic activity in tumor cell lines, highlighting their potential in developing new anticancer drugs (Tsotinis, Vlachou, Zouroudis, Jeney, Tímár, Thurston, & Roussakis, 2005).
Crystallography and Structural Analysis
Crystal Structure Analysis : The study of polymorphic modifications of certain pyrroloquinoline derivatives has provided insights into their crystal packing and interaction energies, which are crucial for understanding their properties and potential applications in pharmaceuticals (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
Structural and Activity Relationship : Research on the structure and activity of the prosthetic group of methanol dehydrogenase has revealed that the o-quinone structure of PQQ is essential for its activity. This has implications for designing synthetic analogues and understanding enzyme mechanisms (Duine, Frank, & Verwiel, 1980).
Chemical Synthesis and Mechanisms
- Synthesis Pathways : Studies on the synthesis of pyrroloquinoline derivatives provide insights into mechanistic pathways and can aid in developing efficient methods for constructing libraries of new pyrroloquinolines, useful in further biological and pharmacological research (Ramesh & Nagarajan, 2012).
properties
CAS RN |
84371-05-1 |
|---|---|
Product Name |
2,7,9-Tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one |
Molecular Formula |
C14H7N2O8 |
Molecular Weight |
331.21 g/mol |
InChI |
InChI=1S/C14H7N2O8/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18/h1-2,16,18H,(H,19,20)(H,21,22)(H,23,24) |
InChI Key |
VEAXVRFZRYWIPT-UHFFFAOYSA-N |
SMILES |
C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)[O])O)C(=O)O |
Canonical SMILES |
C1=C(NC2=C(C(=C3C=C(N=C3C2=C1C(=O)O)C(=O)O)[O])O)C(=O)O |
Other CAS RN |
84371-05-1 |
synonyms |
2,7,9-tricarboxy-1H-pyrrolo (2,3-f)quinoline-4-one-5-ol 2,7,9-tricarboxypyrrolo(2,3-f)quinoline-4-ol-5-one PQQH pyrrolo-quinoline semiquinone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



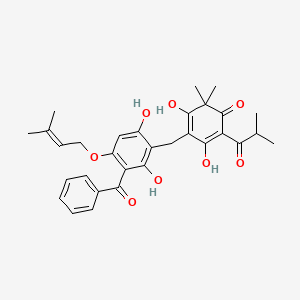
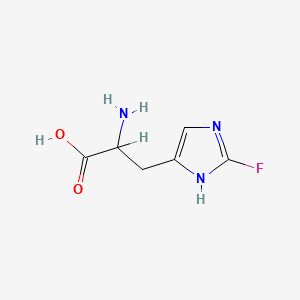
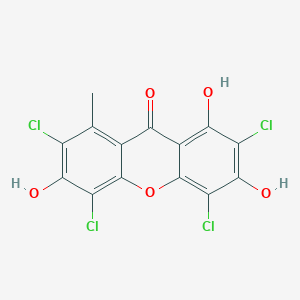
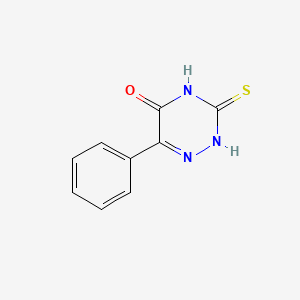
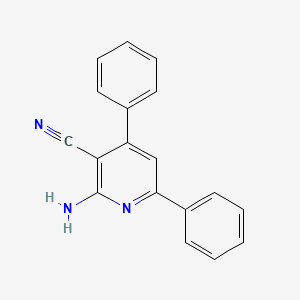
![2-[1-(2-hydroxybenzyl)-1H-benzimidazol-2-yl]phenol](/img/structure/B1210981.png)
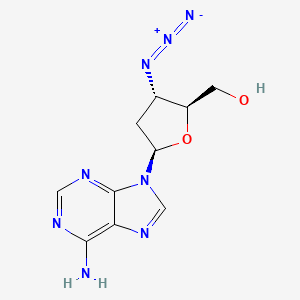

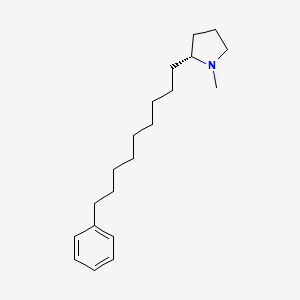
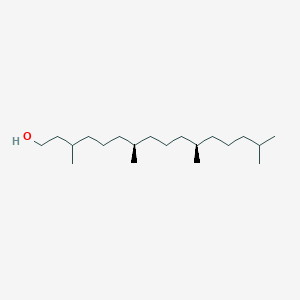
![Imidazo[2,1-b]thiazole](/img/structure/B1210989.png)
![(3Z)-3-[(3,4-dimethoxyphenyl)methylidene]chromen-4-one](/img/structure/B1210990.png)

